molecular formula C13H14NNaO10S4 B13947255 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt CAS No. 58596-06-8

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt

Cat. No.: B13947255
CAS No.: 58596-06-8
M. Wt: 495.5 g/mol
InChI Key: UKAAIGAWWCHXAM-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple sulfonyl groups attached to a naphthalene ring. It is commonly used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This intermediate is then subjected to further reactions to introduce the bis(methylsulfonyl)amino and methylsulfonyl groups. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone and amine derivatives, which have their own unique applications in different fields.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The pathways involved include enzyme inhibition, protein modification, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • Sodium beta-naphthalenesulfonate
  • Sodium naphthalene-6-sulfonate

Uniqueness

Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt stands out due to its multiple sulfonyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring strong and specific interactions with target molecules.

Properties

CAS No.

58596-06-8

Molecular Formula

C13H14NNaO10S4

Molecular Weight

495.5 g/mol

IUPAC Name

sodium;5-[bis(methylsulfonyl)amino]-1-methylsulfonyloxynaphthalene-2-sulfonate

InChI

InChI=1S/C13H15NO10S4.Na/c1-25(15,16)14(26(2,17)18)11-6-4-5-10-9(11)7-8-12(28(21,22)23)13(10)24-27(3,19)20;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1

InChI Key

UKAAIGAWWCHXAM-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+]

Origin of Product

United States

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